molecular formula C46H64N2O15 B14639540 3-Formylrifamycin SV O-(2-(butoxyethoxy)ethyl)oxime CAS No. 52370-32-8

3-Formylrifamycin SV O-(2-(butoxyethoxy)ethyl)oxime

Cat. No.: B14639540
CAS No.: 52370-32-8
M. Wt: 885.0 g/mol
InChI Key: LSYKXUPTBOISHA-QEIILYRFSA-N
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Description

3-Formylrifamycin SV O-(2-(butoxyethoxy)ethyl)oxime is a derivative of rifamycin, a class of antibiotics known for their potent activity against a broad spectrum of bacteria

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylrifamycin SV O-(2-(butoxyethoxy)ethyl)oxime typically involves the reaction of 3-formylrifamycin SV with O-(2-(butoxyethoxy)ethyl)hydroxylamine under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 0-5°C to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. Continuous flow synthesis methods are often employed to enhance efficiency and yield. These methods involve the use of microreactors, which allow for precise control over reaction conditions and improved heat and mass transfer .

Chemical Reactions Analysis

Types of Reactions

3-Formylrifamycin SV O-(2-(butoxyethoxy)ethyl)oxime undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can react with the oxime group under mild conditions.

Major Products

Scientific Research Applications

3-Formylrifamycin SV O-(2-(butoxyethoxy)ethyl)oxime has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex rifamycin derivatives.

    Biology: Studied for its interactions with biological membranes and its effects on cellular permeability.

    Medicine: Investigated for its potential as an antibiotic with enhanced activity against resistant bacterial strains.

    Industry: Utilized in the development of new materials with antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-Formylrifamycin SV O-(2-(butoxyethoxy)ethyl)oxime involves the inhibition of bacterial RNA polymerase. This inhibition prevents the transcription of bacterial DNA into RNA, thereby halting protein synthesis and leading to bacterial cell death. The compound binds to the beta subunit of RNA polymerase, blocking the elongation of the RNA chain .

Comparison with Similar Compounds

Similar Compounds

  • Rifamycin S
  • Rifamycin B
  • Rifampicin
  • Rifapentine

Uniqueness

3-Formylrifamycin SV O-(2-(butoxyethoxy)ethyl)oxime is unique due to its enhanced solubility and stability compared to other rifamycin derivatives. The presence of the oxime group and the butoxyethoxyethyl moiety provides additional sites for chemical modification, allowing for the development of derivatives with tailored pharmacological properties .

Properties

CAS No.

52370-32-8

Molecular Formula

C46H64N2O15

Molecular Weight

885.0 g/mol

IUPAC Name

[(9E,19E,21E)-26-[(E)-2-(2-butoxyethoxy)ethoxyiminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C46H64N2O15/c1-11-12-17-58-19-20-59-21-22-61-47-23-31-36-41(54)34-33(40(31)53)35-43(29(7)39(34)52)63-46(9,44(35)55)60-18-16-32(57-10)26(4)42(62-30(8)49)28(6)38(51)27(5)37(50)24(2)14-13-15-25(3)45(56)48-36/h13-16,18,23-24,26-28,32,37-38,42,50-54H,11-12,17,19-22H2,1-10H3,(H,48,56)/b14-13+,18-16+,25-15+,47-23+

InChI Key

LSYKXUPTBOISHA-QEIILYRFSA-N

Isomeric SMILES

CCCCOCCOCCO/N=C/C1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(O/C=C/C(C(C(C(C(C(C(C(/C=C/C=C(/C(=O)N2)\C)C)O)C)O)C)OC(=O)C)C)OC)C)O

Canonical SMILES

CCCCOCCOCCON=CC1=C2C(=C3C(=C1O)C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C(C(C=CC=C(C(=O)N2)C)C)O)C)O)C)OC(=O)C)C)OC)C)O

Origin of Product

United States

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